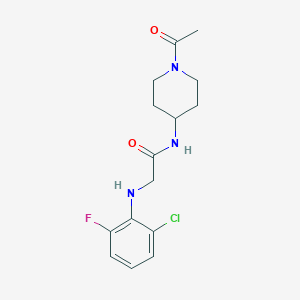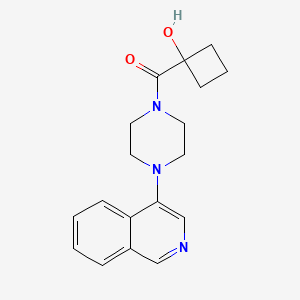
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide, also known as ACY-1215, is a small molecule drug that has been developed as a selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. ACY-1215 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves the selective inhibition of the HDAC6 enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. This compound inhibits the deacetylation activity of HDAC6, leading to an accumulation of acetylated proteins that can affect various cellular processes, including cell cycle regulation, protein degradation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
実験室実験の利点と制限
The advantages of using N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide in lab experiments include its selectivity for the HDAC6 enzyme, which allows for specific targeting of cellular processes regulated by HDAC6. This compound also has good pharmacokinetic properties, with a long half-life and good bioavailability. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
For research on N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide include further studies on its potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future research may also focus on the development of more selective HDAC6 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, studies on the combination of this compound with other drugs or therapies may also be of interest, as it may enhance its therapeutic efficacy.
合成法
The synthesis of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with acetic anhydride to form N-acetyl-4-piperidone. This intermediate is then reacted with 2-chloro-6-fluoroaniline to form this compound. The final product is obtained through a purification process involving crystallization and recrystallization.
科学的研究の応用
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
特性
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-10(21)20-7-5-11(6-8-20)19-14(22)9-18-15-12(16)3-2-4-13(15)17/h2-4,11,18H,5-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJFFKJFPMIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CNC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)

![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)

![5-Chloro-2-[(3-methoxy-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7678980.png)

![3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
![1-[[2-(Difluoromethoxy)-6-fluorophenyl]methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7678997.png)
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)
![2-[4-[[(8-fluoroquinolin-4-yl)-methylamino]methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7679034.png)

